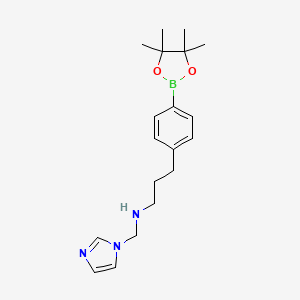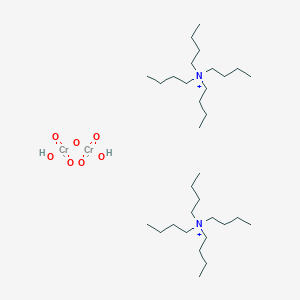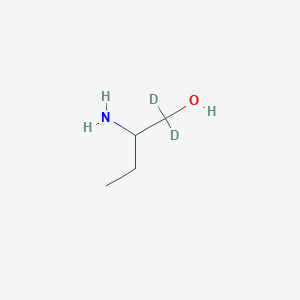
L-Leucine-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine-13C6: is a stable isotope-labeled form of L-Leucine, an essential branched-chain amino acid. The “13C6” label indicates that all six carbon atoms in the leucine molecule are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and protein quantification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Leucine-13C6 is typically synthesized through chemical synthesis methods that incorporate carbon-13 into the leucine molecule. One common approach involves the use of labeled precursors in a multi-step synthesis process. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is usually lyophilized to ensure stability and ease of storage.
Análisis De Reacciones Químicas
Types of Reactions: L-Leucine-13C6 can undergo various chemical reactions, including:
Oxidation: Conversion to keto acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but often involve nucleophiles or electrophiles.
Major Products:
Oxidation: Keto acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted leucine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: L-Leucine-13C6 is used in stable isotope labeling for mass spectrometry, enabling precise quantification of proteins and metabolites.
Biology: In biological research, it is used to study metabolic pathways and protein synthesis. The labeled leucine allows for tracking and quantification of protein turnover and metabolic flux.
Medicine: this compound is employed in clinical research to investigate metabolic disorders and muscle wasting diseases. It helps in understanding the role of leucine in muscle protein synthesis and degradation.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It aids in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
L-Leucine-13C6 exerts its effects by being incorporated into proteins during synthesis. The labeled carbon atoms allow for tracking and quantification of the leucine molecule within biological systems. The primary molecular targets include enzymes involved in protein synthesis and degradation pathways. The labeled leucine is metabolized similarly to the natural leucine, providing insights into metabolic processes and protein dynamics.
Comparación Con Compuestos Similares
L-Valine-13C5: Another labeled branched-chain amino acid used in similar research applications.
L-Isoleucine-13C6: A labeled isomer of leucine with similar applications in metabolic studies.
L-Lysine-13C6,15N2: A labeled amino acid used in protein quantification and metabolic research.
Uniqueness: L-Leucine-13C6 is unique due to its specific labeling of all six carbon atoms, making it highly useful for detailed metabolic studies. Its role as an essential amino acid also makes it crucial for studying protein synthesis and muscle metabolism.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
137.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
ROHFNLRQFUQHCH-IQUPZBQQSA-N |
SMILES isomérico |
[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055437.png)


![N-(2-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12055446.png)
![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)


![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)

![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)


